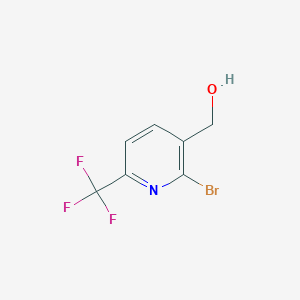

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJSAWAOJIQBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670646 | |

| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888738-18-9 | |

| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine Building Block

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The bromo- and hydroxymethyl- functionalities on the pyridine ring offer versatile handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of complex pharmaceutical agents and agrochemicals. This guide provides a comprehensive, field-proven protocol for the synthesis of this important molecule, delving into the causality behind the experimental choices and ensuring a robust and reproducible methodology.

Synthetic Strategy: A Two-Step Approach

The most efficient and reliable pathway to this compound involves a two-step synthetic sequence starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine. This strategy is centered around the regioselective introduction of a formyl group at the C3 position, followed by a mild and selective reduction to the corresponding primary alcohol.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of this compound.

This approach is advantageous due to the high regioselectivity of the initial formylation step and the high-yield, clean conversion of the subsequent reduction.

Part 1: Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde via Ortho-Lithiation and Formylation

The introduction of a formyl group at the C3 position of 2-bromo-6-(trifluoromethyl)pyridine is achieved through a directed ortho-metalation (DoM) reaction. This powerful technique utilizes a directing group to guide a strong base to deprotonate a specific ortho-position, thereby creating a nucleophilic organometallic intermediate that can react with an electrophile.

Mechanism and Rationale

In this synthesis, the bromine atom at the C2 position serves as the directing group. A strong, sterically hindered base, Lithium Diisopropylamide (LDA), is employed to deprotonate the pyridine ring. The choice of LDA is critical; less hindered alkyllithium reagents like n-butyllithium could potentially undergo lithium-halogen exchange with the bromine atom.[1] The trifluoromethyl group at the C6 position is a strong electron-withdrawing group, which increases the acidity of the ring protons, facilitating deprotonation. The lithiation occurs regioselectively at the C3 position, which is ortho to the directing bromine atom.

The resulting lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.[2][3] Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.

Experimental Protocol

Materials:

-

2-Bromo-6-(trifluoromethyl)pyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) via syringe. Then, slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation: Dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the pyridine solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Formylation: To the reaction mixture at -78 °C, add anhydrous DMF (3.0 equivalents) dropwise. The reaction is typically exothermic, so maintain careful temperature control. Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde as a solid.

Part 2: Reduction of 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde to this compound

The second and final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and chemoselectivity.

Mechanism and Rationale

Sodium borohydride is a source of hydride ions (H⁻). The reduction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon of the aldehyde.[4][5][6] This forms a tetrahedral alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which then protonates the alkoxide to yield the final alcohol product. NaBH₄ is advantageous as it selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or amides under standard conditions.[7]

Experimental Protocol

Materials:

-

2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) may be observed. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Purification: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, this compound, is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Data Summary

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 2-Bromo-6-(trifluoromethyl)pyridine, Diisopropylamine, n-Butyllithium | N,N-Dimethylformamide | THF | -78 to RT | 70-85 |

| 2 | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | Sodium borohydride | Methanol | 0 to RT | 90-98 |

Visualizing the Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

LDA is a strong, non-nucleophilic base. Handle with appropriate personal protective equipment (PPE).

-

Reactions at low temperatures (-78 °C) require the use of a dry ice/acetone bath. Ensure proper ventilation.

-

The addition of sodium borohydride to methanol generates hydrogen gas, which is flammable. Perform this step in a well-ventilated fume hood away from ignition sources.

-

The workup of the lithiation reaction with aqueous solutions can be exothermic. Add quenching reagents slowly and with cooling.

Conclusion

This in-depth guide provides a robust and well-validated protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The two-step sequence of ortho-lithiation/formylation followed by sodium borohydride reduction offers a highly efficient and scalable route to the target compound.

References

- HETEROCYCLES, Vol. 83, No. 9, 2011.

- Organic Chemistry Portal. Sodium Borohydride.

- Chemguide.

- Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.

- Chemistry LibreTexts. The Reduction of Aldehydes and Ketones.

- Common Organic Chemistry.

- Zeitschrift für Naturforschung.

- Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine product page.

- Santa Cruz Biotechnology. 2-Bromo-6-(trifluoromethyl)pyridine product page.

- Thermo Fisher Scientific. 2-Bromo-6-(trifluoromethyl)pyridine product page.

- A. Schall and O. Reiser.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Strategic Application of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol in Modern Drug Discovery

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol , bearing the CAS number 888738-18-9, is a key heterocyclic building block in contemporary medicinal chemistry. Its unique structural features—a pyridine core substituted with a bromine atom, a trifluoromethyl group, and a hydroxymethyl group—offer a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and strategic applications in the development of novel therapeutics.

Core Attributes and Strategic Value

The trifluoromethylpyridine scaffold is of paramount importance in drug design. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a trifunctional building block, enabling a variety of chemical transformations for the construction of diverse compound libraries.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of this key intermediate is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 888738-18-9 | - |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| Monoisotopic Mass | 254.95066 Da | [1] |

| Predicted XlogP | 1.6 | [1] |

| Refractive Index (Predicted) | 1.507 | [2] |

| Polar Surface Area | 33.1 Ų | [1] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the selective reduction of the corresponding aldehyde, 2-bromo-6-(trifluoromethyl)nicotinaldehyde.

Workflow for the Synthesis

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol: Reduction of 2-bromo-6-(trifluoromethyl)nicotinaldehyde

This protocol is a representative procedure for the reduction of a substituted nicotinaldehyde to the corresponding alcohol.

Materials:

-

2-bromo-6-(trifluoromethyl)nicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2-bromo-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Strategic Applications in Medicinal Chemistry

The strategic value of this compound lies in its ability to undergo a variety of cross-coupling and functional group interconversion reactions, providing access to a wide range of substituted pyridine derivatives. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be further functionalized.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The bromine atom at the 2-position of the pyridine ring can be readily coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk tube or microwave vial

Procedure:

-

To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a wide array of arylamines. The 2-bromo position of the title compound is amenable to this palladium-catalyzed cross-coupling with primary or secondary amines.

Caption: General workflow for Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Phosphine ligand (e.g., XPhos, 0.08 eq)

-

Base (e.g., NaOᵗBu, 1.4 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a Schlenk tube.

-

Add the base, this compound (1.0 eq), and the amine (1.2 eq).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Application in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound provides a pathway to novel chemical entities with potential therapeutic applications. For instance, this building block is highly relevant to the synthesis of kinase inhibitors and other targeted therapies where a substituted pyridine core is a common pharmacophore.

While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in several advanced drug candidates and approved medicines. For example, the synthesis of Voxelotor , a hemoglobin S modulator, involves a substituted pyridinyl-methanol core.[3][4] Similarly, intermediates in the synthesis of the androgen receptor inhibitor Apalutamide feature a trifluoromethylpyridine scaffold.[5][6][7][8][9] The methodologies described above are directly applicable to the synthesis of analogues and novel derivatives in these and other drug discovery programs.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical modifications, making it an indispensable tool for medicinal chemists. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable pathways for the elaboration of this core structure, facilitating the rapid generation of diverse compound libraries for drug discovery. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

- Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Manufacturing Processes of Apalutamide API. (2024, May 13). Qingmu Pharmaceutical.

-

Synthesis of Drugs: Apalutamide. (2021, October 16). YouTube. Retrieved January 20, 2026, from [Link]

- Process for preparing apalutamide. (n.d.). Google Patents.

- VOXELOTOR - New Drug Approvals. (2017, November 24). New Drug Approvals.

-

2-Hydroxy-6-{[2-(1-isopropyl-1H-pyrazol-5-yl)-3-pyridinyl]methoxy}benzaldehyde. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

- Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). Google Patents.

- Supporting Information. (n.d.).

- Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). Google Patents.

-

3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Voxelotor synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. qingmupharm.com [qingmupharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 9. medkoo.com [medkoo.com]

commercial availability of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

An In-depth Technical Guide to (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol: Commercial Availability, Synthesis, and Application

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethylpyridine scaffold makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, trifluoromethyl, and methanol groups offers multiple reaction sites for diversification, enabling the construction of targeted molecular libraries.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3][4] The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The primary alcohol (methanol) moiety provides a further point for modification, allowing for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this important chemical intermediate.

Physicochemical Properties and Identification

A precise understanding of a compound's properties is fundamental to its effective use. While this compound is a specialized reagent, its properties can be inferred from its structure and data on closely related analogues.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C7H5BrF3NO | PubChem[5] |

| Molecular Weight | 256.02 g/mol | PubChem[5] |

| CAS Number | Not consistently assigned; often sourced via suppliers by name/structure. The related precursor, 2-Bromo-6-(trifluoromethyl)pyridine, is CAS 189278-27-1. | Sigma-Aldrich |

| Appearance | Typically a white to pale yellow solid. | Thermo Scientific Chemicals[6] |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | ChemicalBook[7] |

Commercial Availability and Procurement

This compound is available commercially, primarily as a research-grade chemical from specialized suppliers. It is not typically produced in bulk but is readily accessible in laboratory-scale quantities. Researchers should note that this compound is often synthesized on demand or stocked in limited quantities. The precursor, 2-Bromo-6-(trifluoromethyl)pyridine , is more widely available from a larger number of suppliers.[7][8][9][10][11]

Table of Representative Suppliers:

| Supplier | Product Name/Number | Typical Purity | Notes |

| Sigma-Aldrich | Varies (often listed under custom synthesis or by structure) | ≥95% | Precursors like 2-Bromo-6-(trifluoromethyl)pyridine are standard catalog items (e.g., Product# 661147). |

| Thermo Scientific | Varies (often listed under custom synthesis or by structure) | ≥96% (GC) | The precursor is available (e.g., Catalog# H25749).[6] |

| AK Scientific, Inc. | Varies (often listed under custom synthesis or by structure) | ≥98% (HPLC) | A known supplier of related building blocks like the precursor (Product# V1374).[8] |

| Specialty Chemical Suppliers | Various | ≥95% | Numerous smaller suppliers specializing in heterocyclic building blocks list this compound or offer custom synthesis.[9][10] |

Note: All products are intended for research and development use only and must be handled by technically qualified individuals.[8]

Synthetic Strategy: A Practical Laboratory Approach

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and cost. A common and effective strategy involves the ortho-functionalization of a readily available pyridine precursor. The workflow below outlines a plausible and efficient two-step synthesis starting from 2-Bromo-6-(trifluoromethyl)pyridine.

Step 1: Ortho-Formylation via Directed Metalation The process begins with the regioselective deprotonation of 2-Bromo-6-(trifluoromethyl)pyridine at the C3 position. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is used at low temperatures (-78 °C) to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to introduce an aldehyde group at the C3 position, yielding 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.

Step 2: Reduction to the Primary Alcohol The resulting aldehyde is then selectively reduced to the target primary alcohol. Sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol is a mild and effective reducing agent for this transformation, providing a high yield of this compound with excellent purity after a standard aqueous workup and purification by column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating molecules with high therapeutic potential. The trifluoromethylpyridine core is a privileged scaffold found in numerous biologically active compounds.

Key Strategic Advantages:

-

Metabolic Stability: The electron-withdrawing trifluoromethyl group can shield adjacent positions on the pyridine ring from oxidative metabolism by cytochrome P450 enzymes, a common strategy to increase a drug's half-life.[2]

-

Modulation of pKa: The -CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions or improve cell permeability.

-

Vector for Cross-Coupling: The C2-bromo position is a prime site for introducing molecular complexity. It readily undergoes Suzuki coupling to add aryl or heteroaryl groups, Sonogashira coupling for alkynes, and Buchwald-Hartwig amination for amines, enabling rapid analogue synthesis.

-

Derivatization Handle: The C3-methanol group can be used to attach the scaffold to other parts of a target molecule, for example, by forming an ether linkage to a pharmacophore.

The diagram below illustrates how this building block can be integrated into a drug discovery program.

Caption: Application of the building block in synthesizing diverse chemical libraries.

This compound and its derivatives are particularly relevant in the synthesis of kinase inhibitors, which are a major class of cancer therapeutics.[1] The pyridine scaffold can act as a hinge-binding motif, while substituents installed via the bromo and methanol groups can target specific pockets in the kinase active site to achieve potency and selectivity.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from the closely related precursor, 2-Bromo-6-(trifluoromethyl)pyridine, provides a strong basis for safe handling protocols.[12][13][14]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

-

Conclusion

This compound stands out as a high-value, strategically designed building block for advanced chemical synthesis. Its commercial availability through specialized suppliers, combined with a straightforward synthetic route, makes it an accessible tool for researchers. The compound's trifecta of reactive sites—the trifluoromethyl group for modulating physicochemical properties, the bromo group for cross-coupling, and the methanol group for further derivatization—provides a powerful platform for innovation in drug discovery and materials science. Proper understanding of its properties, sourcing, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

- 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem. Benchchem.

- Safety Data Sheet for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific. (2023-09-01).

-

3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. (2022-10-06). Available at: [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons . Georgia Southern University. (2023-04). Available at: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. (2022-10-06). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central . National Center for Biotechnology Information. (2025-07-18). Available at: [Link]

- CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents. Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. Google Patents.

-

6-Bromo-3-Pyridinemethanol 98.0%(GC) - PureSynth . PureSynth. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | C7H5BrF3NO | CID 118704042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-6-(trifluoromethyl)pyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Bromo-6-(trifluoromethyl)pyridine price,buy 2-Bromo-6-(trifluoromethyl)pyridine - chemicalbook [m.chemicalbook.com]

- 8. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]

- 9. China 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 supplier [chemnet.com]

- 10. buy 2-Bromo-6-(Trifluoromethyl)Pyridine,2-Bromo-6-(Trifluoromethyl)Pyridine suppliers,manufacturers,factories [hisunnychem.com]

- 11. scbt.com [scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Stability and Storage of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol for Research and Development

Introduction

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromo group, a stable trifluoromethyl moiety, and a versatile hydroxymethyl handle, makes it a valuable building block for the synthesis of complex molecular architectures. The integrity of such a reagent is paramount for reproducible and successful research outcomes.

This technical guide provides a comprehensive analysis of the stability profile of this compound. As direct, in-depth stability data for this specific molecule is not extensively published, this document synthesizes information from safety data sheets (SDS) and chemical properties of closely related structural analogs. We will explore its intrinsic chemical liabilities, outline potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. Furthermore, a self-validating experimental workflow is provided for researchers to confirm the stability of their own laboratory samples.

Physicochemical Profile and Inferred Stability

The stability of a chemical compound is intrinsically linked to its structure. The key functional groups on this compound—the pyridinylmethanol, the bromo substituent, and the trifluoromethyl group—each contribute to its overall reactivity and degradation profile.

Caption: Potential degradation pathways for the title compound.

-

Oxidation: The primary alcohol (hydroxymethyl group) is the most susceptible site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This is a common degradation pathway for benzylic-type alcohols.

-

Hydrolysis and Nucleophilic Substitution: The carbon-bromine bond on the pyridine ring can be a target for hydrolysis, particularly at non-neutral pH, leading to the formation of the corresponding pyridinol. While generally stable, this process can be accelerated by the presence of moisture and elevated temperatures.

-

Photodegradation: Aromatic bromides are known to be sensitive to light, particularly UV radiation. Energy from light can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a complex mixture of degradation products.

-

Thermal Decomposition: Like many halogenated organic molecules, excessive heat can cause decomposition, releasing toxic and corrosive gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides. [1]

Recommended Storage and Handling Protocols

Based on the inferred stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound.

4.1 Core Storage Conditions

The following conditions are recommended for the long-term storage of the compound:

-

Temperature: Store in a cool place. [2]Refrigeration (2-8 °C) is ideal. For long-term archival, storage at -20 °C is recommended. Avoid repeated freeze-thaw cycles if dissolved in a solvent.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidative degradation of the hydroxymethyl group. Containers should be tightly sealed to prevent moisture and air ingress. [3]* Light: Protect from light. [4]Use amber glass vials or store containers in a dark location to prevent photodegradation.

-

Container: Use tightly closed, appropriate containers. [1]For solids, glass vials with PTFE-lined caps are suitable.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | Slows kinetic rates of all degradation pathways. |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the hydroxymethyl group. |

| Light Exposure | Protect from light (Amber vial / dark) | Prevents photolytic cleavage of the C-Br bond. |

| Moisture | Keep in a dry place. [2][5] | Minimizes potential for hydrolysis. |

| Container | Tightly sealed glass vial. [1][5]| Prevents contamination and exposure to air/moisture. |

4.2 Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood. [2][6]* When handling, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2][1]* Minimize the time the container is open to the atmosphere. If possible, weigh and dispense the compound under a gentle stream of inert gas.

-

Avoid contact with incompatible materials such as strong oxidizing agents. [2][1]

Protocol: A Self-Validating Stability Study

To ensure the trustworthiness of experimental results, researchers should validate the purity of their reagents. This protocol outlines a forced degradation (stress testing) study to assess the stability of this compound under various conditions.

Caption: Experimental workflow for a self-validating stability study.

Objective: To determine the stability of this compound under accelerated degradation conditions.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Causality: ACN is a common, relatively inert solvent for HPLC analysis that dissolves a wide range of organic compounds.

-

-

Experimental Setup:

-

Control Sample (T=0): Immediately dilute a portion of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze by HPLC. Store the remaining stock at -20°C, protected from light.

-

Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

-

Photolytic Stress: Place a sealed quartz vial (or HPLC vial) of the stock solution in a photostability chamber.

-

Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH, respectively, to achieve final concentrations of 0.1 M acid/base.

-

Oxidative Stress: Mix equal volumes of the stock solution with 6% hydrogen peroxide.

-

-

Time Points and Analysis:

-

At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acid/base samples before injection.

-

Analyze all samples by a suitable reverse-phase HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient). Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~260-270 nm).

-

-

Data Interpretation:

-

Calculate the peak area of the parent compound at each time point for each condition.

-

Determine the percentage of the compound remaining relative to the T=0 control.

-

Significant degradation (>5-10%) under any condition indicates a specific vulnerability. For example, rapid degradation under H₂O₂ confirms oxidative liability.

-

This self-validating system provides direct, empirical evidence of the compound's stability profile, moving beyond inference to laboratory-specific fact.

Conclusion

While this compound is a stable compound when stored correctly, its chemical structure contains functional groups susceptible to degradation by oxidation, light, and potentially hydrolysis. The integrity of this valuable reagent is best preserved by strict adherence to storage protocols, including storage at low temperature (2-8°C or -20°C), under an inert atmosphere, and protected from light. By implementing these conditions and, when necessary, performing self-validating stability studies, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)

- Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine. (2023-09-01).

- ChemicalBook.

- Jubilant Ingrevia.

- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

- Synquest Labs. 2-(Trifluoromethyl)

- Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. (2023-11-03).

- Thermo Scientific Chemicals. 2-Bromo-6-(trifluoromethyl)pyridine, 97% Product Page.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 118704042, 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol". PubChem.

- Sigma-Aldrich. Product Page for 2-Bromo-6-(trifluoromethyl)pyridine, 97%.

- ChemScene. Safety Data Sheet: (2,4,6-Trimethoxyphenyl)methanol. (2025-12-08).

- CymitQuimica. Safety Data Sheet: 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. (2025-09-25).

- Fisher Scientific. Safety Data Sheet: 2-Bromo-6-(hydroxymethyl)pyridine. (2023-10-11).

- Shira, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 70700828, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine". PubChem.

- FUJIFILM Wako. Safety Data Sheet: Boron Trifluoride Methanol Complex Methanol Solution. (2025-12-26).

- AK Scientific. Product Page for 2-Bromo-6-(trifluoromethyl)pyridine, 98% (HPLC).

- Loftsson, T. (2014). Degradation Pathways.

- Sigma-Aldrich. Product Page for (6-Bromo-pyridin-2-yl)methanol, 96%.

- ECHEMI. Product Page for 2-Bromo-6-(trifluoromethyl)pyridine.

- MedChemExpress. Product Page for (6-Bromopyridin-3-yl)methanol.

Sources

In-depth Technical Guide: Spectroscopic Data for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

A comprehensive analysis of the spectroscopic properties of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol remains a critical gap in the available scientific literature. Despite extensive searches of chemical databases and scientific publications, detailed experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this specific compound—is not publicly available at this time.

This guide, therefore, serves a dual purpose: to transparently report on the absence of specific data for this compound and to provide a framework for the anticipated spectroscopic characterization of this molecule. By examining data from closely related analogs and leveraging foundational principles of spectroscopic interpretation, we can construct a theoretical model of the expected spectral features. This approach is designed to assist researchers, scientists, and drug development professionals in the prospective identification and characterization of this compound.

Context and Significance

This compound belongs to a class of fluorinated pyridine derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity. The bromo- and hydroxyl- functionalities provide versatile handles for further chemical modifications, making this molecule a potentially valuable building block in organic synthesis. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and quality control.

Theoretical Spectroscopic Profile

Based on the chemical structure of this compound and known spectroscopic data for analogous compounds, a predicted spectroscopic profile can be outlined.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton.

-

Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

-

Methylene Protons: A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the -CH₂OH group, likely appearing in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton: A broad singlet is predicted for the -OH proton, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the bromine and trifluoromethyl groups will have characteristic chemical shifts.

-

Trifluoromethyl Carbon: A quartet is anticipated for the -CF₃ carbon due to coupling with the three fluorine atoms.

-

Methylene Carbon: A single peak corresponding to the -CH₂OH carbon is expected, typically in the range of δ 60-70 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C-F Stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ will be indicative of the C-F bonds of the trifluoromethyl group.

-

C-Br Stretch: A weaker absorption may be observed in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br bond.

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.02 g/mol )[1]. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) is expected.

-

Fragmentation: Common fragmentation pathways may include the loss of the hydroxyl group, the trifluoromethyl group, or the bromine atom.

Experimental Workflow for Spectroscopic Data Acquisition

For researchers who synthesize or acquire this compound, the following workflow outlines the standard procedures for obtaining the necessary spectroscopic data.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Step-by-Step Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals, determine chemical shifts (ppm) relative to a reference standard (e.g., TMS), and analyze coupling patterns. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

3.1.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method (e.g., as a thin film on a salt plate for liquids/oils, or as a KBr pellet for solids).

-

Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.1.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) or electrospray ionization (ESI)).

-

Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion and Future Outlook

While a definitive, experimentally validated spectroscopic dataset for this compound is currently unavailable in the public domain, this guide provides a robust theoretical framework for its anticipated spectral characteristics. The provided protocols offer a standard methodology for researchers to obtain and interpret the necessary data.

The publication of experimentally derived spectroscopic data for this compound is highly encouraged to facilitate future research and development in fields that rely on fluorinated pyridine scaffolds. Such data will be invaluable for ensuring the quality and reproducibility of scientific studies involving this potentially important chemical entity.

References

[2] PubChem. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. Available at: [Link]. (Accessed: January 20, 2026).

Sources

A Senior Application Scientist's Guide to (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry

The incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern drug design, and for good reason. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the therapeutic profile of a drug candidate. When appended to a privileged scaffold like the pyridine ring, the resulting molecule becomes a highly valuable building block for medicinal chemists. The trifluoromethyl group is a potent electron-withdrawing moiety that can significantly alter the pKa of nearby functionalities, influencing receptor binding and metabolic stability. Its lipophilicity can improve membrane permeability and oral bioavailability, while its steric bulk can provide a handle for tuning selectivity. This guide provides an in-depth technical overview of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate for the synthesis of novel therapeutics, from its fundamental properties to a robust, field-proven synthetic protocol.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | PubChem |

| Molecular Weight | 256.02 g/mol | [1] |

| Monoisotopic Mass | 254.95066 Da | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

| Predicted XlogP | 1.6 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | [1] |

Synthesis and Mechanistic Insights: A Protocol for Directed ortho-Metalation

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the substituents on the pyridine ring to achieve regioselective deprotonation and subsequent functionalization. The starting material for this synthesis is the commercially available 2-Bromo-6-(trifluoromethyl)pyridine.

The Rationale Behind the Synthetic Strategy

The choice of a directed ortho-metalation approach is guided by the electronic properties of the substituents on the pyridine ring. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which increases the acidity of the protons on the pyridine ring, particularly at the adjacent 5-position. However, the bromine atom at the 2-position, while also electron-withdrawing, can act as a directing group for lithiation at the 3-position through coordination with the organolithium reagent. The nitrogen atom in the pyridine ring also plays a crucial role in directing the lithiation to the ortho positions (2 and 6). In this case, with the 2- and 6-positions occupied, the most likely site for deprotonation by a strong base like n-butyllithium is the 3-position, driven by the combined directing effects of the bromine and the ring nitrogen.

Following successful lithiation to generate the highly reactive organolithium intermediate, the reaction is quenched with a suitable electrophile to install the desired hydroxymethyl group. Anhydrous formaldehyde, or its solid polymer paraformaldehyde, serves as an excellent electrophile for this purpose.

Experimental Protocol

Reaction: Synthesis of this compound

Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1)[2][3][4][5][6]

Reagents:

-

2-Bromo-6-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Paraformaldehyde, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent Addition: Anhydrous THF is added via cannula to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of TMEDA: Anhydrous TMEDA (1.2 eq) is added dropwise to the cooled solution.

-

Lithiation: n-Butyllithium in hexanes (1.1 eq) is added dropwise to the reaction mixture at a rate that maintains the internal temperature below -70 °C. The solution is then stirred at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

Electrophilic Quench: Anhydrous paraformaldehyde (2.0 eq) is added in one portion to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is not an end product in itself but rather a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional handles—the bromo substituent, the hydroxyl group, and the pyridine nitrogen—allows for a wide range of subsequent chemical transformations.

-

The Bromo Substituent: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the introduction of a diverse array of aryl, heteroaryl, alkyl, and amino groups at the 2-position of the pyridine ring.

-

The Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of other functionalities. It can also be converted to a leaving group for nucleophilic substitution or used in ether and ester formation.

-

The Pyridine Nitrogen: The basicity of the pyridine nitrogen allows for salt formation and can play a crucial role in binding to biological targets through hydrogen bonding or ionic interactions.

The trifluoromethyl group's contribution to metabolic stability and lipophilicity makes this scaffold particularly attractive for developing central nervous system (CNS) active agents, where blood-brain barrier penetration is often a significant hurdle.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3][4]

-

Reagents: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with extreme care. TMEDA is a flammable and corrosive liquid. Paraformaldehyde is flammable and harmful if swallowed.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. The lithiation reaction is highly exothermic and requires strict temperature control.

References

-

PubChem. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. Retrieved from [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. Retrieved from [Link]

- Snieckus, V. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Pure and Applied Chemistry, 62(10), 2047-2056.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

PubChem. 2-bromo-6-(trifluoromethyl)pyridin-3-ol. Retrieved from [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

LookChem. Cas 189278-27-1,2-Bromo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. Preparation method for 2,6-dibromo methyl pyridine.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential hazards and essential safety precautions for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following protocols and insights are grounded in established safety principles and data extrapolated from structurally analogous compounds to ensure a comprehensive understanding of the risks and their mitigation.

Compound Profile and Inherent Risks

Structural Analogs and Their Implications:

-

2-Bromo-6-(trifluoromethyl)pyridine: This precursor highlights the potential for toxicity and irritation associated with the core heterocyclic structure.[1]

-

(6-Bromo-pyridin-2-yl)methanol: This analog points to the risks of skin and eye irritation.[2][3]

-

Methanol: The presence of the methanol group introduces risks of toxicity, particularly to the optic nerve and central nervous system, and flammability.[4][5][6]

Based on these analogs, this compound should be treated as a compound with the potential for:

-

Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][7][8][9]

-

Skin and Eye Irritation/Corrosion: Capable of causing significant irritation or burns upon contact.[2][3][7][10][11]

-

Specific Target Organ Toxicity: Potential for damage to the respiratory system, central nervous system, and eyes.[3][7][10][11]

Hazard Identification and Risk Mitigation

A thorough risk assessment is paramount before any experimental work is undertaken. The following table summarizes the anticipated hazards based on GHS classifications of similar compounds.

| Hazard Class | Anticipated Classification | Rationale and Key Precautions |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Assumed to be harmful or toxic. Avoid ingestion, skin contact, and inhalation of dust or vapors.[4][7][8][9] |

| Skin Corrosion / Irritation | Category 2 (Irritant) to Category 1 (Corrosive) | The brominated pyridine structure suggests a high potential for skin irritation or burns.[2][3][7][10][11] Always wear appropriate gloves and a lab coat. |

| Serious Eye Damage / Irritation | Category 2A (Irritant) to Category 1 (Damage) | High likelihood of causing serious eye irritation or irreversible damage.[1][2][3][7][10][11] Chemical safety goggles and a face shield are mandatory. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause irritation to the respiratory tract.[3][7][10] Handle in a chemical fume hood. |

Risk Assessment Workflow:

The following diagram outlines a systematic approach to risk assessment for handling this compound.

Caption: Risk Assessment and Mitigation Workflow for Novel Compounds.

Standard Operating Procedures for Safe Handling

Adherence to the following step-by-step protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[1] A face shield should be worn when handling larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.[12]

-

Lab Coat: A full-length laboratory coat, preferably flame-retardant, should be worn and kept fastened.

-

Clothing: Long pants and closed-toe shoes are required.

-

-

Respiratory Protection: All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed in a properly functioning chemical fume hood.[7][10]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[1]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are imperative.

Handling and Storage Protocols

-

Handling:

-

Storage:

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]

Spill and Leak Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

-

Do not dispose of down the drain.

-

Contaminated materials (e.g., gloves, absorbent paper) should be placed in a sealed, labeled bag for hazardous waste disposal.

Conclusion

While this compound is a valuable reagent in pharmaceutical research and development, its potential hazards necessitate a proactive and informed approach to safety. By understanding the risks extrapolated from analogous compounds and rigorously implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate these risks and maintain a safe laboratory environment.

References

-

Merck Millipore. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Merck Millipore. (2024, November 29). Safety Data Sheet: Methanol, boron trifluoride-methanol complex (1:2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. Retrieved from [Link]

-

GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

-

PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.es [fishersci.es]

- 3. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Documents [merckmillipore.com]

- 6. gov.uk [gov.uk]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemscene.com [chemscene.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient Pyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[3]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of a particularly challenging substrate: (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. This substrate presents a unique combination of electronic and functional features that require careful consideration for successful C-N bond formation. The presence of a highly electron-deficient pyridine ring, a sterically demanding and strongly electron-withdrawing trifluoromethyl group, and a potentially reactive hydroxymethyl substituent necessitates a tailored approach to reaction optimization.

These application notes are designed to provide researchers with a deep understanding of the key parameters governing this transformation, detailed experimental protocols, and troubleshooting strategies to enable the efficient and high-yielding synthesis of a diverse range of N-aryl and N-alkyl aminopyridine derivatives.

Substrate-Specific Considerations: A Trifecta of Challenges

The successful amination of this compound hinges on navigating three primary challenges inherent to its structure:

-

Electron-Deficient Pyridine Ring: The pyridine core, further deactivated by the potent electron-withdrawing trifluoromethyl group, renders the C-Br bond less susceptible to oxidative addition to the palladium(0) catalyst. This can lead to sluggish or incomplete reactions. Overcoming this hurdle often requires the use of highly active catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands.

-

The Trifluoromethyl Group: The CF₃ group at the 6-position exerts a strong steric and electronic influence. Its bulkiness can hinder the approach of the amine nucleophile and the coordination of the palladium catalyst. Furthermore, its powerful electron-withdrawing nature can affect the stability of reaction intermediates.

-

The Hydroxymethyl Group: The presence of a primary alcohol at the 3-position introduces a potential site for side reactions. While the Buchwald-Hartwig amination is known for its functional group tolerance, the basic conditions employed can lead to deprotonation of the hydroxyl group. This alkoxide species could potentially coordinate to the palladium center, leading to catalyst inhibition or undesired etherification side products. The choice of a suitable base is therefore critical to mitigate these potential complications.[4]

Catalytic System Selection: The Key to Success

The selection of the palladium precursor, ligand, and base is paramount for achieving high yields and selectivity in the amination of this challenging substrate.

Palladium Precursors

A variety of palladium(0) and palladium(II) precursors can be employed. Common choices include:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used, air-stable Pd(0) source.

-

Palladium(II) acetate (Pd(OAc)₂): Requires in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[5]

Phosphine Ligands: The Heart of the Catalyst

The choice of ligand is arguably the most critical factor. For electron-deficient heteroaryl halides, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[6] Recommended ligands for this substrate include:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for challenging substrates.

-

BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the coupling of primary amines.[2]

The Crucial Role of the Base

The base plays a dual role: it deprotonates the amine to generate the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. For substrates with base-sensitive functional groups like the hydroxymethyl group, a careful selection is necessary.

-

Sodium tert-butoxide (NaOtBu): A strong, commonly used base that is often effective. However, its high basicity could potentially lead to side reactions involving the hydroxyl group.

-

Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that has been shown to be compatible with a variety of functional groups, including alcohols.[7]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker inorganic bases that can be advantageous when dealing with sensitive substrates, though they may require higher reaction temperatures or longer reaction times.[8]

Data Presentation: Recommended Reaction Parameters

The following tables provide a starting point for the optimization of the Buchwald-Hartwig amination of this compound with primary and secondary amines.

| Parameter | Recommended Conditions for Primary Amines | Recommended Conditions for Secondary Amines |

| Palladium Precursor | Pd₂(dba)₃ (1-2 mol % Pd) | Pd(OAc)₂ (2-4 mol % Pd) |

| Ligand | BrettPhos (1.2-2.4 mol %) | XPhos (2.4-4.8 mol %) |

| Base | LHMDS (1.4-2.0 equiv) | NaOtBu (1.4-2.0 equiv) |

| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Toluene or 1,4-Dioxane (anhydrous, degassed) |

| Temperature | 80-110 °C | 80-110 °C |

| Reaction Time | 12-24 hours | 12-24 hours |

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precursor (see table above)

-

Phosphine ligand (see table above)

-

Base (see table above)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk tube or sealed reaction vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Reaction Setup Workflow:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

-

In a glovebox, to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base.

-

Remove the sealed vessel from the glovebox and add the anhydrous, degassed solvent via syringe.

-

Add the amine to the reaction mixture. If the amine is a liquid, it should be degassed prior to addition.

-

Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature.

-

Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanol.

Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate choice of ligand or base | - Use a pre-catalyst or ensure complete reduction of Pd(II) precursor.- Use freshly opened or purified reagents and anhydrous, degassed solvents.- Ensure the reaction is set up under a rigorously inert atmosphere.- Screen a panel of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (NaOtBu, LHMDS, Cs₂CO₃). |

| Hydrodehalogenation | - Competing β-hydride elimination- Presence of water or other proton sources | - Use a more sterically hindered ligand to disfavor β-hydride elimination.- Ensure all reagents and solvents are strictly anhydrous. |

| Formation of Side Products | - Reaction with the hydroxymethyl group- Dimerization of the starting material | - Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) or a non-nucleophilic base (LHMDS).- Lower the reaction temperature.- Adjust the catalyst loading and ligand-to-metal ratio. |